molecular formula C24H39NO3 B14762551 N-ArachidonylGABA

N-ArachidonylGABA

Cat. No.: B14762551
M. Wt: 389.6 g/mol
InChI Key: JKUDIEXTAYKJNX-CGRWFSSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ArachidonylGABA (NA-GABA), also known as Elmiric acid, is an endogenous fatty acid amide derived from the conjugation of arachidonic acid (a polyunsaturated omega-6 fatty acid) with gamma-aminobutyric acid (GABA) via an amide bond . Its chemical name is 4-[[(5Z,8Z,11Z,14Z)-1-oxo-5,8,11,14-eicosatetraenyl]amino]butanoic acid, with the molecular formula C₂₄H₃₉NO₃ and a molecular weight of 389.6 g/mol .

Properties

Molecular Formula

C24H39NO3

Molecular Weight

389.6 g/mol

IUPAC Name

4-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid

InChI

InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28)/b7-6+,10-9+,13-12+,16-15+

InChI Key

JKUDIEXTAYKJNX-CGRWFSSPSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ArachidonylGABA typically involves the acylation of gamma-aminobutyric acid with arachidonic acid. This reaction can be facilitated using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Arachidonic Acid-GABA Conjugation

NA-GABA forms through the direct enzymatic conjugation of arachidonic acid (AA) and GABA. This reaction is catalyzed by fatty acid amide hydrolase (FAAH) in a reverse hydrolytic process, though other enzymes like N-acyltransferase (NAT) may also participate .

Reactants Enzymes Products
Arachidonic acid + GABAFAAH, NATNA-GABA + H<sub>2</sub>O
  • Evidence : FAAH inhibition reduces NA-GABA levels in murine brain tissue, confirming its role in biosynthesis .

Oxidative Metabolism of Anandamide (AEA)

NA-GABA may arise indirectly via oxidation of the endocannabinoid anandamide (AEA) by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) , producing intermediate metabolites that conjugate with GABA .

Enzymatic Hydrolysis

NA-GABA undergoes hydrolysis primarily via FAAH, cleaving the amide bond to release arachidonic acid and GABA :

NA-GABAFAAHArachidonic Acid+GABA\text{NA-GABA} \xrightarrow{\text{FAAH}} \text{Arachidonic Acid} + \text{GABA}

Key Characteristics

  • Kinetics : FAAH exhibits substrate preference for Ara-AAs, with NA-GABA hydrolysis rates comparable to other N-arachidonoyl amino acids .

  • Inhibition : FAAH inhibitors (e.g., URB 597) elevate endogenous NA-GABA levels in brain tissue, confirming FAAH’s regulatory role .

Oxidative Metabolism

NA-GABA is susceptible to oxidative modification by enzymes targeting the arachidonoyl tail:

Cyclooxygenase-2 (COX-2) Pathway

COX-2 oxygenates the arachidonoyl moiety, forming prostaglandin-GABA conjugates. For example, prostaglandin E<sub>2</sub>-GABA (PGE<sub>2</sub>-GABA) is a characterized metabolite :

NA-GABACOX-2PGE2-GABA+Byproducts\text{NA-GABA} \xrightarrow{\text{COX-2}} \text{PGE}_2\text{-GABA} + \text{Byproducts}

  • Functional Impact : PGE<sub>2</sub>-GABA retains biological activity, influencing vasodilation and platelet aggregation .

Lipoxygenase (LOX) Pathways

12-/15-LOX enzymes oxidize NA-GABA, producing hydroperoxy or epoxy derivatives. These metabolites remain poorly characterized but are hypothesized to modulate ion channels (e.g., TRPV1) .

Metabolic Stability and Pharmacokinetics

NA-GABA exhibits moderate metabolic stability in physiological systems:

Property Value Source
Half-life (in vitro)~30–60 minutes
Solubility25 mg/ml in DMSO/EtOH
Critical Micelle Conc.>100 µM
  • Self-Assembly : NA-GABA’s high critical micelle concentration (>100 µM) reduces detergent-like behavior compared to 2-AG, favoring receptor binding over membrane disruption .

Functional Interactions with Receptors

While not a direct chemical reaction, NA-GABA’s activity at receptors informs its metabolic fate:

  • TRPV1 Activation : NA-GABA binds transient receptor potential vanilloid 1 (TRPV1) with EC<sub>50</sub> ~1–10 µM, inducing calcium influx .

  • GABA<sub>A</sub> Receptor Modulation : NA-GABA potentiates GABA<sub>A</sub> currents via β<sub>2</sub> subunit binding, a mechanism shared with 2-arachidonoyl glycerol (2-AG) .

Analytical Detection Methods

Quantitative LC-MS/MS protocols enable precise measurement of NA-GABA and its metabolites :

Parameter Details
ChromatographyZorbax SB-CN column, methanol/ammonium acetate gradient
DetectionMRM transitions: m/z 388.6 → 62.1 (GABA fragment)
SensitivityLimit of quantification: 0.1 pmol/g tissue

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Arachidonoyl-Conjugated Molecules

NA-GABA belongs to the arachidonoyl amino acid family, which includes compounds formed by linking arachidonic acid to neurotransmitters or amino acids. Key analogs include:

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Functional Group
N-ArachidonylGABA Arachidonic acid + GABA (amide) C₂₄H₃₉NO₃ 389.6 Amide bond
Anandamide (AEA) Arachidonic acid + ethanolamine C₂₂H₃₇NO₂ 347.5 Ethanolamide
N-Arachidonoyl dopamine (NADA) Arachidonic acid + dopamine C₂₈H₄₁NO₃ 463.6 Amide bond

Key Structural Differences :

  • Backbone Variability: NA-GABA uses GABA, AEA uses ethanolamine, and NADA uses dopamine. This alters receptor affinity and metabolic pathways.
  • Polarity : The GABA moiety in NA-GABA increases polarity compared to AEA, affecting blood-brain barrier permeability .

Pharmacological Profiles

Analgesic Mechanisms:
Compound Primary Target Secondary Targets Analgesic Pathway
This compound T-type calcium channels Unknown Blocks calcium influx in nociceptors
Anandamide (AEA) CB1/CB2 receptors TRPV1 channels Modulates synaptic transmission and inflammation
2-AG CB1/CB2 receptors GPR55 Reduces neurotransmitter release

Functional Implications :

  • NA-GABA’s T-channel inhibition provides targeted pain relief without CB1-mediated psychoactive effects, unlike AEA and 2-AG .
  • AEA and 2-AG exhibit broader roles in appetite, mood, and immune response due to CB1/CB2 activation .

Solubility and Bioavailability

Compound Water Solubility Organic Solubility Bioavailability Challenges
This compound Insoluble Ethanol, DMSO Limited systemic absorption due to hydrophobicity
AEA Insoluble Ethanol, chloroform Rapid degradation by FAAH enzyme
NADA Insoluble DMSO, dimethylformamide Susceptible to COMT-mediated metabolism

Research Implications :

  • NA-GABA’s insolubility necessitates lipid-based formulations for in vivo studies .
  • AEA’s instability has driven synthetic analogs (e.g., methanandamide) to enhance therapeutic utility .

Research Findings and Clinical Potential

  • NA-GABA: Demonstrated 50% pain reduction in murine inflammatory pain models at 10 mg/kg (Barbara et al., 2009) . No reported psychotropic effects, unlike CB1 agonists .
  • NADA : Dual action on TRPV1 and CB1 shows promise in migraine models but causes hypertension at high doses .

Table: Comparative Efficacy in Preclinical Models

Compound Effective Dose (mg/kg) Model (Species) Side Effects
This compound 10 Inflammatory pain (mouse) None reported
AEA 5 Neuropathic pain (rat) Hypomotility
NADA 2 Migraine (rat) Hypertension

Biological Activity

N-ArachidonylGABA (NA-GABA) is an arachidonyl amino acid derivative, first isolated from bovine brain, known for its potential biological activities, particularly in the modulation of pain and neuroprotection. This compound is structurally related to other arachidonyl amino acids, such as N-arachidonylglycine (NA-glycine), and has been studied for its interactions with various receptors and transporters in the central nervous system.

NA-GABA exhibits biological activity through several mechanisms:

  • Inhibition of Glycine Transporters : NA-GABA is known to inhibit glycine transporter GLYT2, which plays a crucial role in regulating glycine levels in the spinal cord. This inhibition can enhance glycinergic neurotransmission, potentially leading to analgesic effects .
  • Interaction with Cannabinoid Receptors : Although NA-GABA does not activate cannabinoid receptors directly, it may influence cannabinoid signaling pathways indirectly by modulating levels of endocannabinoids like anandamide .
  • Potential Neuroprotective Effects : Some studies suggest that NA-GABA may have neuroprotective properties, although the exact pathways remain under investigation.

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of NA-GABA in various models:

  • Pain Models : In a rat model of inflammatory pain, NA-GABA did not significantly reduce allodynia or hyperalgesia when administered intrathecally at doses up to 700 nmol. Comparatively, NA-glycine showed more pronounced analgesic effects .
  • Comparison with Other Arachidonyl Compounds : In studies comparing NA-GABA with other arachidonyl compounds, such as NA-glycine and NA-alanine, NA-GABA demonstrated limited efficacy in pain modulation. The results indicated that while NA-glycine produced significant anti-allodynic effects, NA-GABA did not show similar potency .

Data Table: Comparison of Arachidonyl Amino Acids

CompoundIC50 (μM)Analgesic EffectMechanism of Action
This compound11.9MinimalInhibition of GLYT2; indirect cannabinoid modulation
N-ArachidonylGlycine5.0SignificantInhibition of glycine transport; direct analgesic action
N-ArachidonylAlanineNot determinedNoneLimited interaction with glycine receptors

Q & A

Q. How can researchers optimize pharmacokinetic studies to evaluate this compound’s blood-brain barrier (BBB) penetration?

  • Methodological Answer: Use dual-probe microdialysis in freely moving rodents to simultaneously sample plasma and cerebrospinal fluid (CSF). Calculate BBB permeability (PS product) using the equation: PS=JCplasmaCCSFPS = \frac{J}{C_{plasma} - C_{CSF}}

    where JJ is the flux rate. Validate with positron emission tomography (PET) using carbon-11-labeled this compound .

  • Pitfalls: Lipophilicity (logP >5) may artificially inflate BBB penetration estimates; correct for non-specific binding using in vitro PAMPA assays .

Q. What strategies mitigate validity threats in behavioral studies involving this compound?

  • Methodological Answer: Implement double-blind dosing and automated behavioral tracking (e.g., EthoVision XT) to reduce observer bias. Control for circadian rhythms by randomizing testing times and using littermates as controls. Report effect sizes (Cohen’s d) and confidence intervals to distinguish clinical relevance from statistical noise .
  • Ethical Considerations: Adhere to ARRIVE guidelines for preclinical trials, including sample size justification and adverse event reporting .

Data Management & Replication

Q. What standards ensure reproducibility in this compound dose-response experiments?

  • Methodological Answer: Follow NIH Rigor and Reproducibility guidelines:
    • Use ≥6 biological replicates per group.
    • Publish raw data (e.g., electrophysiology traces) in supplementary archives (Figshare, Zenodo).
    • Document environmental variables (e.g., housing temperature, light cycles) .

Q. How should researchers handle discrepancies between in silico predictions and empirical data for this compound’s receptor binding?

  • Methodological Answer: Re-run molecular docking simulations (AutoDock Vina) with updated force fields (e.g., CHARMM36) and compare against cryo-EM receptor structures. Validate via alanine scanning mutagenesis to identify critical binding residues. Discrepancies may arise from solvent effects or membrane bilayer interactions not modeled in silico .

Ethical & Reporting Standards

Q. What documentation is required for studies involving this compound in animal models?

  • Methodological Answer: Include the NIH’s preclinical checklist:
    • Animal strain, sex, and genetic background.
    • Anesthesia/analgesia protocols.
    • Euthanasia method (AVMA guidelines).
    • Data must be submitted to repositories like PRIDE or BioStudies pre-publication .

Q. How do researchers balance open science principles with intellectual property concerns for novel this compound derivatives?

  • Methodological Answer: Use non-disclosure agreements (NDAs) during collaborative phases and file provisional patents prior to public data release. Publish synthetic routes without proprietary catalysts or solvents, citing broad reaction classes (e.g., “Pd-mediated cross-coupling”) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.